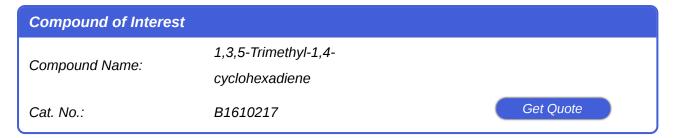


chemical formula C9H14 1,3,5-Trimethyl-1,4cyclohexadiene

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An In-Depth Technical Guide to **1,3,5-Trimethyl-1,4-cyclohexadiene** (C₉H₁₄)

Abstract

This technical guide provides a comprehensive overview of **1,3,5-Trimethyl-1,4-cyclohexadiene**, a substituted cyclic diene with significant applications in organic synthesis. The document details its physicochemical properties, primary synthetic routes, and characteristic chemical reactivity. Emphasis is placed on its role as a diene in Diels-Alder reactions, its involvement in radical-mediated pathways, and its behavior in electrophilic additions. This guide consolidates quantitative data into structured tables and provides a detailed experimental protocol for its synthesis via the Birch reduction of mesitylene. Diagrams generated using Graphviz are included to illustrate key chemical processes, making this a valuable resource for researchers, chemists, and professionals in drug development.

Introduction

Cyclohexadiene scaffolds are fundamental building blocks in organic chemistry, primarily valued for their role as the 4π -electron component in the Diels-Alder reaction—a powerful method for constructing six-membered rings with high stereochemical control.[1] The rigid, s-cis conformation of cyclic dienes makes them particularly reactive compared to their acyclic counterparts.[1]



1,3,5-Trimethyl-1,4-cyclohexadiene is a notable derivative within this class. Its structure features a six-membered ring with two double bonds and three methyl groups at the 1, 3, and 5 positions.[1] These electron-donating alkyl groups enhance the electron-rich nature of the diene system, significantly influencing its reactivity, particularly in cycloaddition reactions.[1] This guide explores the synthesis, properties, and chemical behavior of this compound, providing a technical foundation for its application in advanced organic synthesis.

Physicochemical and Spectroscopic Data

The fundamental properties of **1,3,5-Trimethyl-1,4-cyclohexadiene** are summarized below. While experimental spectroscopic data is not widely available in public databases, predicted collision cross-section data offers insight into the ion's structure in the gas phase.[1]

Table 1: Physicochemical Properties

Property	Value	e Reference(s)	
Chemical Formula	C ₉ H ₁₄	[1][2][3]	
Molecular Weight	122.21 g/mol	[1][2][3]	
CAS Number	4074-23-1	[1][2][3]	
Boiling Point	172 °C	[2][4]	
Density	0.82 g/cm ³	[2]	
Appearance	Liquid	[3]	
Solubility	Insoluble in water	[1][5]	

Table 2: Predicted Collision Cross Section (CCS) Data

Adduct	m/z (mass/charge)	Predicted CCS (Ų)	Reference(s)
[M+H] ⁺	123.11683	123.6	[1]
[M+Na]+	145.09877	-	[1]

Synthesis and Experimental Protocols



The most established method for synthesizing **1,3,5-Trimethyl-1,4-cyclohexadiene** is the Birch reduction of its aromatic precursor, mesitylene (1,3,5-trimethylbenzene).[1]

Synthetic Pathway: Birch Reduction

The Birch reduction is a dissolving metal reduction that converts aromatic compounds into 1,4-cyclohexadienes.[1] The reaction involves the use of an alkali metal, such as sodium or lithium, dissolved in liquid ammonia with an alcohol serving as a proton source.[1] The process proceeds via solvated electrons that reduce the aromatic ring to a radical anion, which is subsequently protonated by the alcohol. A second electron transfer and protonation step yields the final diene product.



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Caption: Synthetic workflow for the Birch reduction of mesitylene.

Experimental Protocol: Synthesis via Birch Reduction

This protocol describes a generalized procedure for the Birch reduction of mesitylene.

Materials:

- Mesitylene (1,3,5-trimethylbenzene)
- Sodium (Na) or Lithium (Li) metal
- Anhydrous liquid ammonia (NH₃)
- Absolute ethanol (EtOH)
- Anhydrous diethyl ether or THF (solvent)
- Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching)



- Pentane (for extraction)
- Anhydrous magnesium sulfate (MgSO₄) (for drying)

Equipment:

- Three-neck round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a
 dropping funnel.
- Magnetic stirrer and stir bar.
- Low-temperature thermometer.
- Separatory funnel.
- Rotary evaporator.

Procedure:

- Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) and cool it to -78 °C using a dry ice/acetone bath.
- Ammonia Condensation: Condense anhydrous ammonia gas into the reaction flask (approximately 10 mL per 1 g of mesitylene).
- Precursor Addition: Dissolve mesitylene in a minimal amount of anhydrous ether or THF and add it to the liquid ammonia.
- Metal Addition: While stirring vigorously, add small, freshly cut pieces of sodium or lithium metal to the solution until a persistent deep blue color is observed, indicating the presence of solvated electrons.
- Protonation: Slowly add absolute ethanol via the dropping funnel. The blue color will
 dissipate as the reaction proceeds. Continue adding ethanol until the solution becomes
 colorless.
- Quenching: Allow the ammonia to evaporate under a stream of nitrogen. Once at room temperature, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl



solution.

- Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with pentane (3x volumes).
- Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: The crude 1,3,5-trimethyl-1,4-cyclohexadiene can be purified by fractional distillation under reduced pressure.

Safety Precautions:

- This reaction must be performed in a well-ventilated fume hood.
- Liquid ammonia is hazardous and requires careful handling at low temperatures.[1]
- Alkali metals are highly reactive with water and moisture; handle with extreme care under an inert atmosphere.[1]
- The reaction is exothermic and requires careful temperature control.

Chemical Reactivity and Applications

The reactivity of **1,3,5-Trimethyl-1,4-cyclohexadiene** is dominated by its diene system.

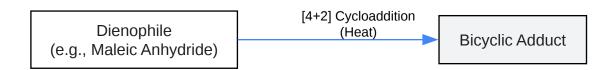
Diels-Alder Reaction

As an electron-rich diene, it readily participates in [4+2] cycloaddition reactions with electron-poor dienophiles to form substituted bicyclic structures. The methyl groups enhance its reactivity and can influence the stereochemical outcome of the reaction.[1]



1,3,5-Trimethyl-1,4-cyclohexadiene (Diene)





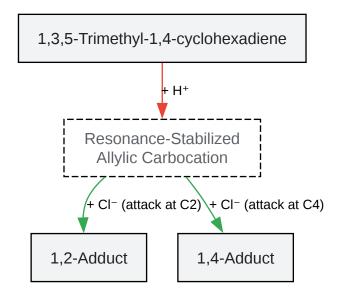
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Caption: General schematic of a Diels-Alder reaction.

Electrophilic Addition

Reaction with an electrophile, such as HCl, involves the protonation of one of the double bonds. This generates a resonance-stabilized allylic carbocation. The subsequent attack by the nucleophile (Cl⁻) can occur at either of the two carbons sharing the positive charge, typically leading to a mixture of 1,2- and 1,4-addition products.[1]





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Caption: Mechanism of electrophilic addition to the diene system.

Radical-Mediated Pathways

Cyclohexadiene derivatives can function as mediators in radical chain reactions. **1,3,5- Trimethyl-1,4-cyclohexadiene** can donate a hydrogen atom to initiate a radical process, forming a stable cyclohexadienyl radical.[1] This property is driven by the subsequent restoration of aromaticity in related radical extrusion reactions.[1]

Biological and Pharmacological Context

There is currently limited direct research into the specific biological activities of **1,3,5- Trimethyl-1,4-cyclohexadiene**. However, the cyclohexadiene scaffold is present in numerous biologically active natural products.[1][6] For instance, safranal (2,6,6-trimethyl-1,3-cyclohexadien-1-carboxaldehyde), a structurally related compound, is a major component of saffron and exhibits neuroprotective and anticancer effects.[6][7] Additionally, various synthetic derivatives of cyclohexane-1,3-diones have been investigated for their potential as herbicides and drugs.[8] These examples suggest that the **1,3,5-trimethyl-1,4-cyclohexadiene** core could serve as a valuable scaffold for the development of novel therapeutic agents, warranting further investigation by drug development professionals.

Conclusion



1,3,5-Trimethyl-1,4-cyclohexadiene is a versatile synthetic intermediate with well-defined chemical properties. Its synthesis is reliably achieved through the Birch reduction of mesitylene, and its reactivity is characterized by its participation in Diels-Alder cycloadditions and other transformations involving its diene system. While its direct biological applications are yet to be explored, the prevalence of the cyclohexadiene motif in bioactive molecules makes it a compound of interest for synthetic and medicinal chemistry. This guide provides the foundational technical information required for its effective use in a research and development setting.

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